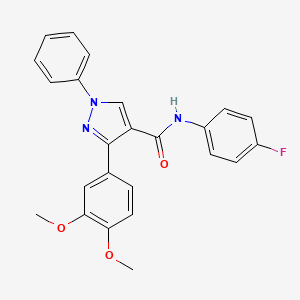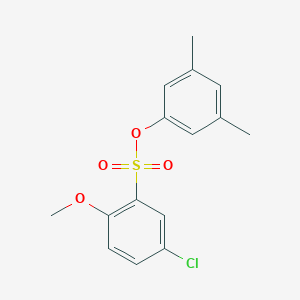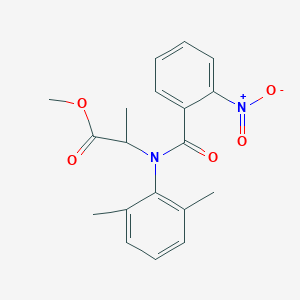
1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BCTP and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
BCTP selectively blocks the mGluR5 receptor by binding to its allosteric site, which is distinct from the receptor's orthosteric site. This binding results in the inhibition of the receptor's downstream signaling pathways, which are involved in several physiological processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
BCTP has been shown to have several biochemical and physiological effects, such as reducing anxiety-like behavior in animal models, improving cognitive function, and reducing drug-seeking behavior in addiction models. BCTP has also been shown to have neuroprotective effects and reduce neuroinflammation.
实验室实验的优点和局限性
BCTP has several advantages in lab experiments, such as its high selectivity for mGluR5, which allows for the specific study of this receptor's role in various physiological processes. However, BCTP also has limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for BCTP research, such as developing more potent and selective mGluR5 antagonists, studying the role of mGluR5 in other physiological processes, and exploring the potential therapeutic applications of BCTP in neurological disorders. Additionally, BCTP can be used as a tool compound to study the role of mGluR5 in other fields such as immunology and cancer biology.
In conclusion, 1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research on BCTP can lead to the development of novel drugs and a better understanding of the role of mGluR5 in various physiological processes.
合成方法
The synthesis of BCTP is complex and involves several steps. The first step involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine to form 1-(2-bromobenzoyl)-3-cyclohexyl-1H-pyrazole-5-carboxylic acid. The second step involves the reaction of this intermediate with trifluoromethyl diazomethane to form 1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Finally, the acid is reduced to form BCTP.
科学研究应用
BCTP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, BCTP has been shown to selectively block the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders such as depression, anxiety, and schizophrenia. In pharmacology, BCTP has been used as a tool compound to study the role of mGluR5 in various physiological processes. In drug discovery, BCTP has been used as a lead compound to develop novel drugs that selectively target mGluR5.
属性
IUPAC Name |
(2-bromophenyl)-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrF3N2O2/c18-13-9-5-4-8-12(13)15(24)23-16(25,17(19,20)21)10-14(22-23)11-6-2-1-3-7-11/h4-5,8-9,11,25H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMREZQVTZGKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)




![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)

![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)